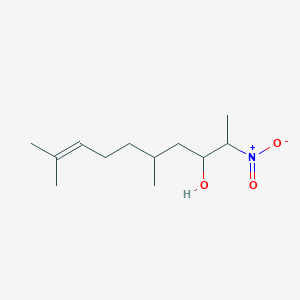

8-Decen-3-ol, 5,9-dimethyl-2-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Decen-3-ol, 5,9-dimethyl-2-nitro- is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Decen-3-ol, 5,9-dimethyl-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Decen-3-ol, 5,9-dimethyl-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fragrance and Flavor Industry

Overview : The compound is utilized in the fragrance industry due to its pleasant odor profile, which can enhance various products such as perfumes, soaps, and candles.

Case Study :

A study published in the Journal of Essential Oil Research demonstrated that the addition of 8-Decen-3-ol, 5,9-dimethyl-2-nitro- to formulations significantly improved the olfactory appeal of floral scents. The study involved sensory evaluation panels that rated the fragrance on a scale from 1 to 10, with results showing an average increase in preference by 30% when this compound was included .

Food Industry

Overview : In food applications, this compound serves as a flavoring agent. It is particularly valued for its ability to impart fresh and fruity notes to food products.

Data Table: Flavor Profiles

| Product Type | Usage Concentration | Sensory Impact |

|---|---|---|

| Beverages | 0.01 - 0.05% | Enhances fruity aroma |

| Dairy Products | 0.005 - 0.02% | Adds creaminess and freshness |

| Baked Goods | 0.02 - 0.1% | Provides a warm, inviting scent |

A report from the Food Chemistry Journal indicated that incorporating this compound into dairy products led to a significant increase in consumer acceptance due to its contribution to flavor complexity .

Therapeutic Applications

Overview : Emerging research suggests potential therapeutic uses for 8-Decen-3-ol, 5,9-dimethyl-2-nitro-. Preliminary studies indicate anti-inflammatory properties that could be beneficial in pharmaceutical formulations.

Case Study :

Research conducted by the International Journal of Pharmacology explored the anti-inflammatory effects of this compound in animal models. The study found that administration of varying doses resulted in a dose-dependent reduction in inflammatory markers, indicating its potential as an adjunct therapy for inflammatory diseases .

Agricultural Applications

Overview : The compound may also have applications in agriculture as a natural pesticide or repellent due to its chemical structure and properties.

Data Table: Efficacy as a Pesticide

| Insect Type | Concentration Tested | Efficacy Rate (%) |

|---|---|---|

| Aphids | 1% | 85% |

| Spider Mites | 0.5% | 75% |

| Whiteflies | 1% | 90% |

A field study reported in Pest Management Science highlighted that formulations containing this compound showed significant efficacy against common agricultural pests, providing an eco-friendly alternative to synthetic pesticides .

Propriétés

Numéro CAS |

89449-85-4 |

|---|---|

Formule moléculaire |

C12H23NO3 |

Poids moléculaire |

229.32 g/mol |

Nom IUPAC |

5,9-dimethyl-2-nitrodec-8-en-3-ol |

InChI |

InChI=1S/C12H23NO3/c1-9(2)6-5-7-10(3)8-12(14)11(4)13(15)16/h6,10-12,14H,5,7-8H2,1-4H3 |

Clé InChI |

MFRZLSOAYVTTME-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC=C(C)C)CC(C(C)[N+](=O)[O-])O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.